Methylguanidinium

Descripción

Contextualization of Methylguanidinium within Guanidino Compound Biochemistry

This compound belongs to the broader class of guanidino compounds, which are characterized by the presence of a guanidine (B92328) group. These compounds are primarily generated from the metabolism of the amino acid arginine. researchgate.netoup.com The guanidino group is typically acquired either through the urea (B33335) cycle or via a transamidination reaction, where the amidine group from arginine is transferred to an acceptor molecule. oup.com The major metabolic route involves the transfer of arginine's guanidino group to glycine, forming guanidinoacetate, which is then methylated to create creatine (B1669601). oup.com

Nearly 100 different guanidino compounds have been identified in nature and in biological systems. karger.com Methylguanidine (B1195345), the precursor to the this compound ion, is a product of protein catabolism. hmdb.cafoodb.ca In the context of human biochemistry, it is most notably recognized as a uremic toxin. hmdb.ca Research has shown that methylguanidine, along with other guanidino compounds, accumulates in the serum and urine of patients with renal failure. karger.com Its synthesis has been linked to creatinine (B1669602), particularly in the presence of reactive oxygen species. oup.comhmdb.ca The investigation into these compounds in renal disease began in earnest following the identification of guanidinosuccinic acid in the urine of uremic patients in the 1960s. amazon.com

Table 1: Key Guanidino Compounds in Uremia Research

| Compound Name | Role/Significance |

|---|---|

| Methylguanidine | Uremic toxin derived from creatinine; accumulates in renal failure. karger.comhmdb.ca |

| Guanidinosuccinic Acid | A key uremic toxin; its discovery spurred further research into guanidino compounds in renal disease. karger.comamazon.com |

| Guanidine | Uremic toxin; its concentration can correlate with markers of peroxidative stress. researchgate.netkarger.com |

| Creatinine | A metabolic precursor to methylguanidine. oup.comkarger.comhmdb.ca |

| Arginine | The primary source of the guanidino group for most guanidino compounds. researchgate.netoup.com |

| Guanidinoacetic Acid | An intermediate in creatine synthesis. researchgate.netkarger.com |

Significance of this compound as a Model System in Molecular Science

Beyond its biochemical role, the this compound ion (M-Gdm+) is a fundamentally important model system in molecular and computational science. acs.org It is frequently used as a simplified analogue for the side chain of arginine, one of the twenty proteinogenic amino acids. acs.orgchemrxiv.orgsemanticscholar.org This allows researchers to study the complex interactions involving arginine residues in proteins, such as the formation of salt bridges, in a more controlled and computationally accessible manner. capes.gov.brebi.ac.uk

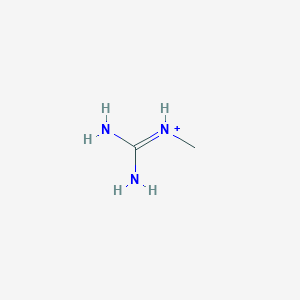

The utility of this compound as a model system stems from its distinct physicochemical properties. Like the parent guanidinium (B1211019) (Gdm+) ion, it has a planar structure due to resonance stabilization. chemrxiv.orgwikipedia.org This planarity, combined with the arrangement of its N-H groups, results in anisotropic hydration; it is hydrophilic around its edges but hydrophobic perpendicular to its plane. chemrxiv.org The addition of a methyl group in M-Gdm+ further increases this anisotropy, making it a unique subject for studying how molecular shape and charge distribution influence behavior at interfaces. chemrxiv.org Molecular mechanics and quantum chemistry techniques are often employed to compute its binding energies and equilibrium geometries when interacting with various anions. capes.gov.br

Table 2: Physicochemical Properties of this compound Chloride

| Property | Value / Description | Source(s) |

|---|---|---|

| Chemical Name | This compound chloride | chemicalbook.comcymitquimica.com |

| Molecular Formula | C₂H₈ClN₃ | chemicalbook.com |

| Molecular Weight | 109.56 g/mol | chemicalbook.comcymitquimica.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | White to almost white crystalline powder. | chemicalbook.comcymitquimica.com |

| Solubility | Soluble in water. | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Parent Compound | Methylguanidine (C₂H₇N₃) | nih.govhmdb.ca |

Overview of Key Research Areas in this compound Studies

Academic research on this compound is concentrated in several key areas, reflecting its dual identity as both a biologically active molecule and a fundamental model ion.

Biochemical and Pathophysiological Research: A significant body of work focuses on the role of methylguanidine as a uremic toxin. Studies have investigated the specific sites of its production, identifying that injury to the kidney's proximal tubules can promote its synthesis. karger.com Research also delves into its metabolic origins, confirming its production from creatinine via pathways that can be influenced by oxidative stress. oup.comkarger.comhmdb.ca Furthermore, methylguanidine is recognized as an inhibitor of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes. hmdb.caebi.ac.ukebi.ac.uk

Physical Chemistry and Computational Modeling: this compound is a prime subject for molecular dynamics (MD) simulations aimed at understanding ion behavior at interfaces. acs.orgchemrxiv.orgsemanticscholar.org Research has shown that, unlike the parent guanidinium ion, this compound tends to accumulate at the air/water interface, adopting predominantly tilted conformations rather than lying flat. acs.orgchemrxiv.orgsemanticscholar.org These studies have been crucial in demonstrating the necessity of including electronic polarization effects in computational models to accurately capture the interfacial properties of such ions. acs.orgsemanticscholar.org

Materials Science: The unique properties of the this compound cation have led to explorations in materials science. One notable area is the development of novel ionic liquids. Specifically, this compound borohydride (B1222165) has been investigated as a potential material for hydrogen storage, highlighting a potential application for this compound beyond its biological and theoretical significance. chemicalbook.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

diaminomethylidene(methyl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3/c1-5-2(3)4/h1H3,(H4,3,4,5)/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJJGSNFBQVOTG-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+]=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Methylguanidinium

Contemporary Chemical Synthesis Strategies for Methylguanidinium and its Salts

The synthesis of this compound and its corresponding salts is achieved through various chemical strategies, ranging from classical methods to more novel approaches developed for efficiency and specific applications.

Novel Synthetic Routes and Reaction Conditions

Modern synthetic chemistry offers several pathways to this compound. A foundational method involves the reaction of dicyandiamide (B1669379) with methylammonium (B1206745) chloride rsc.org. However, more recent strategies focus on improving yield, purity, and reaction conditions.

One contemporary approach involves the guanylation of primary amines. For instance, various amines can be efficiently guanylated using cyanamide (B42294) in water, catalyzed by scandium(III) triflate. This method is noted for its mild conditions and utility for substrates that are only soluble in aqueous solutions organic-chemistry.org.

Solid-phase synthesis has also been employed, particularly for creating oligomers with guanidinium (B1211019) linkages. These methods include converting a resin-bound thiourea (B124793) to a guanidinium group or utilizing aza-Wittig couplings with resin-bound carbodiimides researchgate.net. Another route involves reacting an intermediate, 4-(methylamino)butanoic acid salts, with thiourea trioxide to produce 4-methylguanidine butyric acid researchgate.net.

The table below summarizes various synthetic routes for guanidine (B92328) compounds, including methylguanidine (B1195345).

| Method | Reagents | Key Features | Reference |

| Classical Synthesis | Dicyandiamide, Methylammonium Chloride | Foundational method for preparing methylguanidine. | rsc.org |

| Catalytic Guanylation | Amine, Cyanamide, Scandium(III) Triflate | Proceeds under mild conditions in water; suitable for aqueous-soluble substrates. | organic-chemistry.org |

| Solid-Phase Synthesis | Resin-bound thiourea, 2-chloro-1-methylpyridinium (B1202621) iodide | Useful for stepwise synthesis of guanidinium-containing oligomers. | researchgate.net |

| Derivative Synthesis | N-methyl-pyrrolidone, Hydrochloric acid, Thiourea trioxide | A multi-step process to synthesize derivatives like 4-methylguanidine butyric acid. | researchgate.net |

Asymmetric Synthesis and Stereochemical Control

While this compound itself is an achiral molecule, the principles of asymmetric synthesis are critical when incorporating the guanidine moiety into larger, chiral molecules. The control of stereochemistry is essential for producing specific isomers of complex natural products and pharmaceuticals. numberanalytics.com

Chiral guanidines and their derivatives have become powerful organocatalysts due to their strong basicity and ability to act as hydrogen-bond donors rsc.org. These catalysts, which can be bicyclic, monocyclic, or acyclic, enable numerous organic reactions to proceed with high efficiency and stereoselectivity rsc.org.

A key strategy in asymmetric synthesis is the use of a chiral catalyst to direct the formation of a desired stereoisomer from an achiral or prochiral substrate slideshare.netnumberanalytics.com. For example, a stereodivergent synthetic route has been developed for the guanidinium alkaloid batzelladine D, which uses a key bicyclic β-lactam intermediate to control the stereochemistry of the final product nih.gov. This demonstrates how stereochemical control can be exerted in the synthesis of complex molecules containing a guanidinium group nih.gov. The ability to control the three-dimensional arrangement of atoms is paramount, as the biological activity of such complex molecules often depends on their specific stereochemistry numberanalytics.comresearchgate.net.

Biosynthesis Pathways of this compound in Biological Systems

In biological systems, this compound is recognized as a uremic toxin that accumulates in cases of renal failure. nih.gov Its formation is primarily linked to the metabolic breakdown of other endogenous compounds.

Enzymatic Precursors and Metabolic Transformations (e.g., from Creatinine)

The primary precursor for the biosynthesis of methylguanidine is creatinine (B1669602). hmdb.canih.gov Studies have demonstrated that methylguanidine is synthesized from creatinine in conjunction with the production of hydrogen peroxide within peroxisomes. nih.govnih.gov This conversion is not solely enzymatic and can be significantly influenced by the presence of reactive oxygen species. nih.gov

The transformation of creatinine to methylguanidine is thought to proceed through the intermediate, creatol. scite.aikarger.comnih.gov The oxidation of creatinine, particularly by hydroxyl radicals, plays a crucial role in this biosynthetic pathway. nih.govnih.gov Research has shown that administering creatinine to both normal and uremic subjects leads to an increased urinary excretion of methylguanidine, confirming its role as a metabolic precursor. nih.gov This process can even occur non-enzymatically when creatinine is incubated in an oxygenated solution, suggesting that in vivo oxidation is a viable pathway for its formation. nih.gov

The table below outlines the key molecules involved in the biosynthesis of methylguanidine.

| Precursor/Intermediate | Transformation Product | Key Factors | Reference |

| Creatinine | Creatol | Oxidation, often by hydroxyl radicals. | scite.aikarger.com |

| Creatol | Methylguanidine | Enzymatic oxidation. | karger.comnih.gov |

| Creatinine | Methylguanidine | Overall conversion, occurs in peroxisomes, involves reactive oxygen species. | nih.govnih.gov |

Characterization of Methylguanidine Synthase and Associated Enzymology

The enzymatic machinery responsible for methylguanidine synthesis has been investigated, with several enzymes identified. In hepatic microsomes, the synthesis is suggested to involve at least two enzymes: an FAD-containing monooxygenase and a P-450-dependent oxidase scite.ai.

In rat liver microsomes, L-gulono-γ-lactone oxidase has been identified as the enzyme responsible for producing methylguanidine scite.aikarger.com. However, a distinct enzyme, termed "methylguanidine synthase," has been purified from rat kidney lysosomes and peroxisomes karger.comnih.gov. This enzyme is a flavoprotein with a molecular weight of approximately 37,000 Daltons and it specifically oxidizes creatol to produce methylguanidine karger.comnih.gov.

Further characterization revealed that the methylguanidine synthase purified from rat kidney is identical to the long-chain L-2-hydroxy acid oxidase karger.com. This enzyme is a member of the FMN-dependent a-hydroxy acid-oxidizing enzyme family and is located in the peroxisomes karger.com. The breakdown of methylguanidine is catalyzed by the enzyme methylguanidinase (EC 3.5.3.16), which hydrolyzes it into methylamine (B109427) and urea (B33335) wikipedia.org.

Design and Synthesis of this compound-Containing Derivatives and Analogs

The this compound group is a valuable pharmacophore incorporated into the design of various synthetic molecules with specific biological targets. The synthesis of these derivatives often requires multi-step procedures and careful control of reaction conditions.

Examples of such derivatives include N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines, which have been synthesized and evaluated as N-methyl-D-aspartate (NMDA) receptor ion-channel blockers nih.gov. Another example is N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, a selective noncompetitive NMDA receptor antagonist acs.org.

The synthesis of nucleic acid analogs has also incorporated the methylguanidine moiety. Guanidine-bridged nucleic acids (GuNA) bearing a methyl group on the guanidine bridge (GuNA[Me]) have been developed beilstein-journals.orgrsc.org. The synthesis of these modified oligonucleotides involves preparing a specific phosphoramidite (B1245037) building block, which is then incorporated into the oligonucleotide sequence using an automated DNA synthesizer beilstein-journals.org. An acetyl group is often used to protect the guanidine moiety during synthesis beilstein-journals.orgrsc.org.

Furthermore, methylguanidine hydrochloride serves as a starting material for preparing other derivatives, such as biaryl compounds that act as BACE1 inhibitors and this compound borohydride (B1222165), an ionic liquid with potential for hydrogen storage sigmaaldrich.com.

Strategies for Functional Group Modification and Substitution

The modification of the this compound group is a key strategy for altering the physicochemical properties of molecules in which it is incorporated. These modifications typically target the terminal nitrogen atoms (Nω) and can include alkylation and acylation to fine-tune basicity, hydrogen bonding capacity, and steric profile.

A primary method for achieving these modifications involves the use of specialized precursor molecules that transfer a pre-modified guanidine group to a primary amine. nih.gov This approach allows for controlled and specific functionalization. For the synthesis of Nω-alkylated guanidines, precursors derived from N,N'-Di-Boc-1H-pyrazole-1-carboxamidine are frequently utilized. nih.gov To produce acylated versions, a suitable precursor is an acylated derivative of N-Boc-S-methylisothiourea. nih.gov

Another synthetic route for creating substituted guanidines is through the oxidation of a thiourea precursor. researchgate.net This strategy activates the sulfur atom for substitution by an amine, a process that can be achieved using various oxidizing agents such as quaternary ammonium (B1175870) permanganates or hydrogen peroxide. researchgate.net

These synthetic strategies are summarized in the table below.

Table 1: Synthetic Strategies for this compound Modification

| Desired Modification | Precursor Type | Example Precursor | Synthetic Approach |

|---|---|---|---|

| Nω-Alkylation | Pyrazole-1-carboxamidine | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Reaction with an orthogonally deprotected amine to transfer the pre-modified guanidine group. nih.gov |

| Nω-Acylation | S-methylisothiourea | Acylated N-Boc-S-methylisothiourea | Guanylation of an amine with the tailor-made acylated precursor. nih.gov |

Incorporation of this compound into Oligonucleotides and Peptidomimetics

The unique structural and electronic properties of the this compound group have made it a valuable component in the design of modified biomolecules, particularly oligonucleotides and peptidomimetics, to enhance their therapeutic potential.

Oligonucleotides

The incorporation of this compound into oligonucleotides has been successfully achieved through the synthesis of an N-methylguanidine-bridged nucleic acid (GuNA[NMe]). rsc.orgrsc.org This modification introduces a methyl-substituted guanidine group into the backbone of the nucleic acid. The synthesis is performed using a GuNA[NMe] phosphoramidite monomer, which is compatible with standard automated solid-phase oligonucleotide synthesis protocols. rsc.org A critical aspect of this synthesis is the use of an acetyl protecting group, which is essential for the successful and facile preparation of GuNA[NMe]-modified oligonucleotides that contain acid-sensitive purine (B94841) nucleobases. rsc.orgrsc.org

Oligonucleotides modified with GuNA[NMe] exhibit significantly improved biophysical properties compared to their natural counterparts. Research findings indicate that these modified oligonucleotides show excellent binding affinity towards complementary single-stranded RNA (ssRNA) and DNA (ssDNA). rsc.orgrsc.org Furthermore, the introduction of even a single GuNA[NMe] modification confers robust stability against enzymatic degradation by nucleases, a level of stability that is comparable to the well-established phosphorothioate (B77711) (PS) backbone modification. rsc.orgresearchgate.net These properties make GuNA[NMe] a promising modification for the development of therapeutic antisense oligonucleotides. researchgate.net

Table 2: Research Findings on GuNA[NMe]-Modified Oligonucleotides

| Property | Finding | Source |

|---|---|---|

| Synthesis | Successfully synthesized and incorporated into oligonucleotides using a phosphoramidite building block. | rsc.orgrsc.org |

| Binding Affinity | Exhibits excellent duplex-forming ability and high binding affinity towards complementary ssRNA and ssDNA. | rsc.orgrsc.orgbeilstein-journals.org |

| Enzymatic Stability | A single GuNA[NMe] modification provides high nuclease resistance, similar to that of phosphorothioate (PS) linkages. | rsc.orgresearchgate.net |

| Versatility | GuNA[NMe] phosphoramidites with various nucleobases (Adenine, Guanine (B1146940), 5-methylcytosine (B146107), Thymine) have been synthesized. | beilstein-journals.org |

Peptidomimetics

Peptidomimetics are compounds designed to mimic peptides but with altered chemical structures to improve properties like stability and biological activity. wikipedia.org The guanidine group, such as that in this compound, is a crucial pharmacophore in many peptidic ligands. nih.gov The incorporation of modified this compound groups into peptidomimetic structures is a strategy used to modulate biological activity and selectivity for specific targets, such as integrins. nih.gov

The synthesis of these peptidomimetics often involves the strategic modification of the guanidine group of arginine or an arginine mimic. nih.gov By using the tailor-made precursors described previously, a pre-modified this compound moiety can be transferred to an amine on the peptidomimetic scaffold. nih.gov This approach allows for the creation of peptidomimetics with finely tuned properties. Isocyanide-based multicomponent reactions are also employed to generate complex, peptide-like structures which can be further modified to include the this compound group. beilstein-journals.org These structural modifications can enhance the pharmacological profile of the parent peptide, leading to the development of more effective drug-like compounds. wikipedia.org

Advanced Analytical and Spectroscopic Characterization of Methylguanidinium

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental for the separation and quantitative analysis of methylguanidinium from biological fluids and other complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed, often in conjunction with specialized extraction and derivatization procedures to enhance selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful tool for the analysis of this compound in physiological fluids. advancechemjournal.comopenaccessjournals.com A common approach involves ion-exchange chromatography coupled with fluorescence detection after post-column derivatization. nih.govnih.gov For instance, a method developed for determining methylguanidine (B1195345) in plasma and urine utilizes an Ultrasil cation-exchange column. nih.gov The separation is achieved using a mobile phase consisting of a methanol (B129727) and monochloroacetate mixture. nih.gov After separation on the column, this compound is derivatized with an alkaline ninhydrin (B49086) reagent, which produces a fluorescent product that can be detected online. nih.gov This method is noted for its specificity, sensitivity, and reproducibility over a broad range of concentrations. nih.gov

Another established HPLC method uses a cation-exchange column with a sodium hydroxide (B78521) solution as the mobile phase. nih.gov Detection is accomplished by reacting the eluted compounds with 9,10-phenanthrenequinone to produce fluorescent derivatives, allowing for sensitivity at sub-nanomole levels. nih.gov These HPLC methods are robust enough for the successful quantification of this compound in samples from both healthy and uremic subjects. nih.govnih.gov

Table 1: HPLC Methods for this compound Quantitative Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Chromatography Type | Cation-Exchange HPLC | Cation-Exchange HPLC |

| Stationary Phase (Column) | Ultrasil Cation-Exchange | 6 x 0.23 cm Cation-Exchange |

| Mobile Phase | Methanol/Monochloroacetate (15/85, v/v) nih.gov | 0.5 M Sodium Hydroxide Solution nih.gov |

| Derivatization Reagent | Alkaline Ninhydrin (post-column) nih.gov | 9,10-Phenanthrenequinone (post-column) nih.gov |

| Detection | Fluorescence Detection nih.gov | Fluorescence Detection nih.gov |

| Lower Limit of Detection (Plasma) | 1 ng/ml nih.gov | Sub-nanomole levels demonstrated nih.gov |

| Lower Limit of Detection (Urine) | 100 ng/ml nih.gov | Not specified |

Gas Chromatography (GC) with Derivatization Techniques

Gas Chromatography (GC) provides an alternative for the analysis of this compound, although it requires derivatization to convert the non-volatile compound into a form suitable for GC analysis. sigmaaldrich.com Various derivatization reagents have been successfully employed for the analysis of a group of guanidino compounds, including methylguanidine.

One method involves using isovaleroylacetone (IVA) and ethyl chloroformate (ECF) as derivatizing reagents. nih.gov This procedure allows for the separation of eight different guanidino compounds on an HP-5 column within 11 minutes. nih.gov Another approach utilizes glyoxal (B1671930) and ethyl chloroformate for pre-column derivatization. nih.govresearchgate.net The resulting derivatives are then separated on an HP-5 column with a specific temperature program and detected using a Flame Ionization Detector (FID). nih.govresearchgate.net A third method employs hexafluoroacetylacetone (B74370) and ethyl chloroformate as derivatizing agents, also with detection by FID. researchgate.net These GC methods demonstrate good linearity and low limits of detection, making them suitable for analyzing this compound in serum and urine samples from healthy volunteers and uremic patients. nih.govnih.govresearchgate.net

Table 2: GC Derivatization Methods for Guanidino Compounds Including this compound

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Derivatizing Reagents | Isovaleroylacetone (IVA) & Ethyl Chloroformate (ECF) nih.gov | Glyoxal & Ethyl Chloroformate (ECF) nih.govresearchgate.net | Hexafluoroacetylacetone & Ethyl Chloroformate (ECF) researchgate.net |

| Column | HP-5 (30 m × 0.32 mm i.d.) nih.gov | HP-5 (30 m × 0.32 mm i.d.) nih.govresearchgate.net | HP-5 (30 m × 0.32 mm i.d.) researchgate.net |

| Detection | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) nih.govresearchgate.net | Flame Ionization Detector (FID) researchgate.net |

| Limit of Detection (LOD) | 5 - 140 ng/mL nih.gov | 0.014 - 0.024 µmol/L nih.govresearchgate.net | 0.014 - 0.19 µg/mL researchgate.net |

| Analysis Time | 11 minutes nih.gov | Not specified | Not specified |

Ion-Exchange and Solid-Phase Extraction Applications

To handle complex biological matrices and enhance analytical sensitivity, sample preparation steps like solid-phase extraction (SPE) are often integrated into analytical workflows. waters.com For this compound, which is cationic, cation-exchange SPE is a highly effective technique for isolation from plasma samples prior to chromatographic analysis. nih.gov

The principle of ion-exchange SPE relies on the electrostatic interaction between the charged analyte and the oppositely charged functional groups on the sorbent surface. chromatographyonline.com Strong cation exchangers, which contain functional groups like sulfonic acid, are ionized across the entire pH range and are suitable for retaining permanently charged cations like this compound. chromatographyonline.com In a typical workflow, the plasma sample is loaded onto the cation-exchange cartridge, where this compound is retained while neutral and anionic components are washed away. nih.gov The purified this compound is then eluted using a buffer that disrupts the ionic interaction, after which it can be analyzed by HPLC. nih.govwaters.com This selective extraction minimizes matrix effects and concentrates the analyte, thereby improving the accuracy and sensitivity of the subsequent quantitative analysis. nih.gov

Spectroscopic Techniques for Structural and Dynamic Elucidation

Spectroscopic methods are indispensable for probing the molecular structure, vibrations, and dynamics of this compound. Vibrational and nuclear magnetic resonance spectroscopies provide complementary information, from the orientation at interfaces to the precise atomic connectivity in its three-dimensional structure.

Vibrational Spectroscopy (e.g., Heterodyne-Detected Vibrational Sum Frequency Generation (HD-VSFG), FTIR) for Interfacial Orientation and Molecular Vibrations

Vibrational spectroscopy offers profound insights into the molecular structure and environment of this compound. Heterodyne-detected vibrational sum-frequency generation (HD-VSFG) is a surface-specific technique used to determine the orientation of this compound ions at interfaces, such as the water-air interface. acs.orgresearchgate.netfigshare.comacs.org By analyzing the VSFG response of the symmetric and antisymmetric methyl stretch vibrations with different light polarization combinations, researchers can deduce the orientation of the ion's molecular plane relative to the surface. acs.orgresearchgate.net Studies using HD-VSFG have revealed that for a significant fraction of this compound ions, the molecular plane is tilted at an angle greater than 20° with respect to the surface plane. acs.orgacs.org

Fourier-transform infrared (FTIR) spectroscopy is used to study the bulk vibrational modes of this compound. spectrabase.com Ab initio calculations have been performed to predict the vibrational spectra (frequencies and intensities) of this compound and its deuterated isotopomers, which show good agreement with experimental IR and Raman spectra. These studies provide a basis for assigning the experimental spectra, including vibrations of the N-H and C-N groups. researchgate.net Femtosecond two-dimensional infrared (2D-IR) spectroscopy has been used to study the vibrational relaxation dynamics and spectral fluctuations of the CN stretching vibrations when this compound forms salt-bridges with other ions. nih.gov

Table 3: Key Vibrational Modes of this compound

| Vibrational Mode | Technique | Research Focus | Reference |

|---|---|---|---|

| Symmetric & Antisymmetric Methyl Stretch | HD-VSFG | Interfacial orientation at the water-air interface | acs.orgresearchgate.net |

| Fermi Resonance (of methyl stretch) | HD-VSFG | Interfacial orientation analysis | acs.org |

| N-H Stretching | FTIR | Molecular vibrations and structure | researchgate.net |

| C-N Stretching | FTIR, 2D-IR | Molecular vibrations and salt-bridge dynamics | researchgate.netnih.gov |

| N-H Bending | FTIR | Molecular vibrations and structure | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules, including this compound. wikipedia.org NMR provides detailed information about the chemical environment of NMR-active nuclei (such as ¹H and ¹³C), allowing for the determination of atomic connectivity and three-dimensional structure. uni-halle.demdpi.com

While specific detailed NMR assignment studies for this compound are not extensively detailed in the provided context, its application is crucial. For instance, theoretical calculations of the molecular geometry and vibrational spectra of this compound have been compared with experimental data, which includes NMR results, to validate the computational models. Furthermore, in studies of molecular interactions, such as the formation of salt bridges between this compound and carboxylate ions, NMR is an essential tool alongside vibrational spectroscopy to characterize the structure of the resulting complex in solution. nih.gov One- and two-dimensional NMR experiments can confirm the identity of the compound and provide insights into its conformation and interactions with its environment. mdpi.comnih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of compounds by measuring their mass-to-charge ratio (m/z). irb.hrcreative-proteomics.com When coupled with liquid chromatography (LC), particularly in the form of tandem mass spectrometry (LC-MS/MS), it offers exceptional sensitivity and specificity for analyzing complex mixtures. phytolab.comnih.govnih.gov

For this compound, LC-MS/MS serves as a crucial tool for both its detection and precise measurement. irb.hr The process begins with the separation of this compound from other components in a sample via liquid chromatography. The separated compound then enters the mass spectrometer, where it is ionized. In positive ionization mode, this compound forms a positively charged ion, [M+H]+.

Tandem mass spectrometry (MS/MS) further enhances the identification process. nih.gov The precursor ion of this compound is selected and subjected to fragmentation, generating a unique pattern of product ions. This fragmentation pattern acts as a "fingerprint," allowing for highly confident identification. Multiple reaction monitoring (MRM) is a targeted LC-MS/MS technique that offers high accuracy and resistance to interference by monitoring specific precursor-product ion pairs, making it ideal for quantitative analysis. creative-proteomics.com

Several databases, such as MassBank, provide mass spectral data for this compound, including records from LC-ESI-QTOF and LC-ESI-QQ mass spectrometers. These records detail the experimental conditions and observed m/z values, aiding in the identification of this compound in various samples. For instance, the exact mass of the [M+H]+ ion of methylguanidine is reported as 73.06400.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Formula | C₂H₇N₃ | |

| Exact Mass | 73.06400 | |

| Ionization Mode | Positive | nih.gov |

| [M+H]⁺ m/z | 74.071822268 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of several this compound salts has been determined using X-ray crystallography. For example, the structure of this compound nitrate (B79036) was found to be orthorhombic, with the this compound ion exhibiting a nearly perfect trigonal planar symmetry for its CN₃ grouping. iucr.org In this structure, the average C-N bond length was determined to be 1.326 Å. iucr.org

Similarly, the crystal structure of bis(this compound) monohydrogen orthophosphate has been elucidated, providing a model for arginine-phosphate interactions. acs.org The Crystallography Open Database contains records for several crystal structures that include the this compound cation as a component. nih.gov These studies are crucial for understanding the intermolecular interactions, such as hydrogen bonding, that govern the packing of this compound ions in the solid state. mdpi.com

Table 2: Crystallographic Data for this compound Nitrate

| Parameter | Value | Source |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Pnma | iucr.org |

| Unit Cell Dimensions | a = 13.24 Å, b = 6.42 Å, c = 7.29 Å | iucr.org |

| Molecules per Unit Cell (Z) | 4 | iucr.org |

| Average C-N Bond Length | 1.326 Å | iucr.org |

Biophysical Techniques for Interfacial and Solution Characterization (e.g., Surface Tension Measurements)

Biophysical techniques are essential for understanding the behavior of molecules at interfaces and in solution, providing insights into their interactions with their environment. creative-biolabs.comintertek.comcriver.com For this compound, a key area of investigation is its behavior at the air-water interface, which has implications for its role as a protein denaturant. nih.gov

Surface tension measurements are a direct way to probe the interfacial properties of a solution. The surface tension of a liquid is a measure of the cohesive energy present at the interface of the liquid. uomustansiriyah.edu.iq Molecular dynamics (MD) simulations have been used to study the surface tension of aqueous solutions of this compound chloride. nih.gov These simulations have shown that the surface tension of this compound solutions is systematically lower than that of guanidinium (B1211019) solutions, suggesting a greater interfacial propensity for the methyl derivative. nih.gov

Heterodyne-detected vibrational sum-frequency generation (HD-VSFG) is another powerful technique used to determine the orientation of molecules at interfaces. researchgate.netacs.org Studies using HD-VSFG on this compound solutions have revealed that the molecular plane of a significant fraction of this compound ions is oriented at an angle greater than 20 degrees with respect to the surface plane. researchgate.netacs.org This finding contrasts with some molecular dynamics simulations that predicted a more parallel orientation. researchgate.net

Table 3: Interfacial Properties of this compound Chloride Solutions (from MD simulations)

| Property | Observation | Source |

| Surface Tension | Systematically lower than guanidinium chloride solutions. | nih.gov |

| Interfacial Propensity | Higher than guanidinium chloride. | nih.gov |

| Molecular Orientation (HD-VSFG) | For >80% of ions, the molecular plane is at an angle >20° to the surface. | researchgate.netacs.org |

Biochemical Roles and Metabolic Pathways Involving Methylguanidinium

Methylguanidinium as a Metabolite in Biological Systems

This compound is recognized as a metabolite derived from the breakdown of proteins. hmdb.ca It is also a product of putrefaction. targetmol.com The primary pathway for its synthesis involves the oxidation of creatinine (B1669602), a waste product of muscle metabolism. nih.govhmdb.catargetmol.com This conversion of creatinine to this compound occurs alongside the production of hydrogen peroxide, implicating reactive oxygen species in its formation. nih.govhmdb.catargetmol.com

The presence of this compound has been detected in various biological fluids, including blood, urine, saliva, and cerebrospinal fluid. foodb.ca In healthy individuals, it is excreted by the kidneys. However, in cases of renal failure, its levels can accumulate in the body, leading to its classification as a uremic toxin. nih.govhmdb.ca Studies in both humans and dogs with chronic renal failure have shown elevated plasma concentrations and urinary excretion of this compound. portlandpress.comnih.govtandfonline.com Interestingly, the clearance of this compound by the kidneys can exceed that of creatinine, suggesting an active tubular secretion mechanism. portlandpress.com

Functional Roles in Guanidino Compound Metabolism and Cycles

Guanidino compounds are a class of molecules characterized by the presence of a guanidino group, and they are generated through protein and amino acid metabolism. oup.com The metabolism of these compounds often involves the transfer of a guanidino group from arginine. oup.com this compound, along with guanidinosuccinic acid, is thought to represent an alternative pathway for nitrogen excretion in individuals with renal failure. nih.gov The biosynthesis of methylguanidine (B1195345) is proposed to be a result of the action of reactive oxygen species on creatinine. oup.com

In the context of guanidino compound metabolism, creatine (B1669601) supplementation has been shown to influence the concentrations of other guanidino compounds. oup.com While creatine supplementation can decrease guanidinoacetate levels, it has been observed to increase the concentrations of α-keto-δ-guanidinovaleric acid and argininic acid in hemodialysis patients. oup.com

Enzymatic Interactions and Regulation by this compound

This compound exerts significant influence on the activity of several key enzymes, most notably nitric oxide synthase.

Modulation of Nitric Oxide Synthase Activity

Research has consistently demonstrated that this compound acts as an inhibitor of nitric oxide synthase (NOS). nih.govhmdb.caresearchgate.netnih.govebi.ac.uk This inhibition has been observed for both the constitutive and inducible isoforms of the enzyme. nih.gov Studies have shown that this compound, along with guanidine (B92328), inhibits both neuronal constitutive NOS and lung inducible NOS in a concentration-dependent manner. nih.gov This lack of selectivity in inhibiting different NOS isoforms may contribute to some of the pathological conditions seen in uremia, such as neurological disorders and impaired host defense. nih.gov The inhibitory effect of this compound on NOS is believed to be a key mechanism behind its anti-inflammatory properties. researchgate.net By reducing the overproduction of nitric oxide (NO) during inflammatory events like septic shock, this compound can help mitigate circulatory failure and organ damage. tandfonline.com

Influence on Other Metabolic Enzymes and Pathways

Beyond its well-documented effects on NOS, this compound has been shown to interact with other enzymes and metabolic pathways. For instance, it has been found to reduce the expression of cyclooxygenase-2 (COX-2), another important enzyme in the inflammatory process. researchgate.netebi.ac.uk Additionally, this compound can decrease the immunoreactivity of poly(ADP-ribose) synthase (PARS) in inflamed tissues. researchgate.nettandfonline.com

Some studies suggest that the production of this compound may be linked to the activity of long-chain hydroxy acid oxidase (LCHAO). ebi.ac.uk In conditions of oxidative stress, where there is an increase in reactive oxygen species, the activity of radical-scavenging enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase can be diminished, potentially leading to enhanced this compound production. karger.comnih.gov Furthermore, this compound has been shown to stimulate the proliferation of undifferentiated HL-60 cells and enhance the lipopolysaccharide-stimulated intracellular production of tumor necrosis factor-alpha (TNF-α) by normal human monocytes. nih.gov

Subcellular Localization and Metabolic Compartmentation of this compound Synthesis

The synthesis of this compound from creatinine has been localized to specific subcellular compartments. Studies have indicated that this process occurs in peroxisomes, where the synthesis of hydrogen peroxide from endogenous substrates also takes place. nih.govhmdb.catargetmol.com Further investigations into the site of production have pointed to the liver and kidneys as primary locations. tandfonline.com Specifically, research using isolated hepatocytes and hepatic microsomes has demonstrated the synthesis of methylguanidine in these cellular components. scite.ai

Within the kidney, evidence suggests that the proximal tubules are the primary site of this compound production. nih.gov Studies in animal models have shown that injury to the proximal tubules promotes its synthesis. nih.gov Subcellular fractionation of the kidney cortex has revealed that the enzymes responsible for arginine synthesis, a precursor in some guanidino compound pathways, are located in the cytoplasm of the proximal convoluted tubule cells. nih.gov

Molecular Interactions of Methylguanidinium with Biological and Model Systems

Interfacial Behavior and Solvation Dynamics in Aqueous Solutions

The behavior of methylguanidinium at interfaces, particularly the air/water interface, provides significant insights into its role in biological systems.

Molecular dynamics simulations have been instrumental in elucidating the behavior of this compound at the air/water interface. These studies have revealed that this compound ions tend to accumulate at this interface. semanticscholar.orgchemrxiv.orgnih.govacs.orgacs.org A majority of these ions adopt tilted conformations with respect to the interface plane. semanticscholar.orgchemrxiv.orgnih.govacs.orgacs.org This is in contrast to the guanidinium (B1211019) ion, which shows a different preference for the air/water interface. semanticscholar.orgchemrxiv.orgnih.govacs.org

The orientation of this compound at the interface is influenced by its anisotropic hydration structure. semanticscholar.orgamolf.nl The planar shape and non-uniform charge distribution of the ion lead to this anisotropy. amolf.nl Specifically, the N-H groups in the plane of the ion are hydrogen-bond donors, making the ion hydrophilic around its edges, while the directions perpendicular to the plane are essentially hydrophobic. semanticscholar.orgamolf.nl The substitution of a methyl group in this compound further enhances this anisotropic nature. chemrxiv.org

The inclusion of electronic polarization effects in simulations has been shown to be critical for accurately modeling the interfacial properties of this compound. semanticscholar.orgchemrxiv.orgnih.govacs.org Analysis of induced dipole moments demonstrates how these ions adjust their charge distribution at the interface, and how the anisotropy in their molecular polarizability affects their orientation. semanticscholar.orgnih.govacs.org Some simulation studies have reported that this compound ions can deplete from the air/water interface and lie parallel to the surface, highlighting the complexity of these interactions and the sensitivity to the force fields used in the simulations. semanticscholar.orgacs.org

Experimental studies using techniques like heterodyne-detected vibrational sum frequency generation (HD-VSFG) have provided further insights. These experiments, which probe the methyl stretch vibrations of this compound, have shown that a significant fraction of the ions at the air/water interface adopt certain tilt angles. acs.org One study concluded that for at least 50% of this compound ions, the molecular plane is at an angle greater than 20° with respect to the surface plane, suggesting that a parallel orientation is not predominant. acs.org

Table 1: Summary of Simulation and Experimental Findings on this compound at the Air/Water Interface

| Methodology | Key Findings | References |

|---|---|---|

| Molecular Dynamics (Drude Polarizable Force Field) | Accumulates at the interface with a majority adopting tilted conformations. Different interfacial preference compared to guanidinium. Importance of electronic polarization effects highlighted. | semanticscholar.orgchemrxiv.orgnih.govacs.orgacs.org |

| Molecular Dynamics (Polarizable CHARMM) | Depletes from the air/water interface and lies parallel to the surface. | semanticscholar.orgacs.org |

| Heterodyne-Detected Vibrational Sum Frequency Generation (HD-VSFG) | A large fraction of ions adopt specific tilt angles. At least 50% of ions have their molecular plane at an angle >20° to the surface. | acs.org |

The interaction of this compound with lipid bilayers is fundamental to understanding how arginine-rich peptides and other molecules containing this group traverse cell membranes. Due to the high energetic cost of moving a charged group into the hydrophobic core of a membrane, the permeation of this compound is a complex process. escholarship.org

Simulations have shown that the free energy barrier for a charged this compound molecule to cross a lipid membrane is significant. escholarship.org However, these simulations also reveal that this compound can attract phosphate (B84403) groups and water molecules within the membrane, forming stabilized clusters through extensive hydrogen bonding. escholarship.org This interaction with the lipid headgroups can lead to interfacial minima in the free energy profile, suggesting a tendency to reside at the membrane interface. rupress.org

The mechanism of translocation is thought to involve membrane deformations rather than simple dehydration. escholarship.org This is supported by the observation that arginine, and by extension its this compound mimic, tends to maintain its charge within the membrane. escholarship.org The ability of arginine-rich peptides to cross lipid bilayers, in contrast to their lysine-based counterparts, is a key area of study where understanding this compound interactions is crucial. researchgate.net The interactions are also dependent on the charge of the lipid headgroups, with different behaviors observed for zwitterionic and anionic lipids. researchgate.net

Air/Water Interface Studies: Orientation, Hydration, and Polarizability Effects

Binding and Interaction with Proteins and Macromolecules

This compound's structural similarity to the guanidino group of arginine makes it an invaluable tool for studying protein structure, function, and interactions.

This compound is widely used as a model compound for the arginine side chain in studies of molecular recognition and protein binding. semanticscholar.orgchemrxiv.orgnih.govacs.orgnih.govresearchgate.net Its ability to mimic the guanidino group allows researchers to probe the specific interactions of arginine residues in various biological contexts. researchgate.net For instance, in studies of engineered proteins, the addition of this compound can compensate for the removal of an arginine residue, triggering conformational changes. researchgate.net

Theoretical and experimental studies have compared the binding affinities of this compound and other arginine mimics to various receptors. For example, studies with 18-crown-6 (B118740) have shown that mimics for the lysine (B10760008) side chain have higher binding affinities than this compound, suggesting that lysine side chains would be the preferred binding sites for this particular macrocycle. nih.gov In the context of protein arginine N-methyltransferases (PRMTs), bisubstrate inhibitors containing this compound groups have been developed to target the arginine binding site. portlandpress.com

The guanidinium ion is a potent protein denaturant, and its derivative, this compound, is also studied in this context. nih.govnih.gov The mechanism of denaturation is thought to involve both direct interactions with the protein and indirect effects on the water structure. nih.gov Atomistic molecular dynamics simulations suggest that the interaction of this compound with hydrophobic interfaces is a key factor in its denaturing effect. nih.govnih.gov

The orientational preference of this compound at hydrophobic surfaces, particularly a parallel orientation, is believed to facilitate the solubilization of nonpolar protein side chains, thereby promoting unfolding. nih.gov The presence of the methyl group makes this compound less excluded from the air-water surface compared to guanidinium, which may influence its effectiveness as a denaturant. nih.govnih.gov The study of how these denaturants interact with protein surfaces helps to elucidate the forces that stabilize native protein structures.

The thermodynamics of the interactions between this compound and various molecules, including those that mimic parts of proteins and other biological macromolecules, have been investigated to quantify the strength and nature of these interactions. nih.gov Isothermal titration calorimetry (ITC) has been employed to measure the binding energies of this compound with organic phosphates, which are important components of many biological systems. nih.gov

These studies have shown good agreement between experimental and computational results for the binding of this compound to certain monoester phosphates. nih.gov For example, the experimental binding energies for this compound with glycerol-3-phosphate and glucose-6-phosphate were found to be -3.30 ± 0.30 kcal/mol and -3.89 ± 0.30 kcal/mol, respectively. nih.gov Such thermodynamic data are crucial for refining the force fields used in molecular simulations to more accurately model these interactions. nih.gov The kinetics of protein-ligand binding, including those involving this compound as a ligand mimic, are essential for understanding the time-dependent aspects of biological processes. khanacademy.org

Table 2: Experimental Binding Energies of this compound with Organic Phosphates

| Interacting Molecules | Experimental Binding Energy (kcal/mol) | Computational Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| This compound - Glycerol-3-phosphate | -3.30 ± 0.30 | -4.08 ± 0.00 | nih.gov |

| This compound - Glucose-6-phosphate | -3.89 ± 0.30 | -4.20 ± 0.00 | nih.gov |

| This compound - Dimethylphosphate | -2.24 ± 0.71 | -0.51 ± 0.01 | nih.gov |

Interactions with Nucleic Acids and Their Derivatives

Modulating Oligonucleotide Stability and Binding Affinity

The incorporation of a this compound group into nucleic acid structures, specifically as a bridging element, has a profound impact on the stability and binding characteristics of oligonucleotides. Research into N-methylguanidine-bridged nucleic acid (GuNA[Me]) demonstrates that this modification significantly enhances the binding affinity for complementary single-stranded DNA (ssDNA) and RNA (ssRNA). researchgate.netrsc.orgnih.govrsc.org This enhancement is a critical property for potential therapeutic applications, such as antisense technology, where strong and specific binding to a target RNA is paramount. beilstein-journals.orgnih.gov

The increased stability of duplexes formed by GuNA[Me]-modified oligonucleotides is quantitatively measured by the change in melting temperature (Tm), which is the temperature at which half of the duplex dissociates. Systematic evaluations have shown that oligonucleotides containing GuNA[Me] modifications exhibit markedly higher Tm values when paired with complementary RNA strands. beilstein-journals.org Studies report an increase in Tm of approximately +5°C per GuNA[Me] modification compared to their unmodified natural counterparts. oup.comoup.comresearchgate.net This level of stabilization is comparable to that achieved by other widely used modifications like 2',4'-BNA/LNA. oup.comresearchgate.net

The binding affinity of oligonucleotides modified with GuNA[Me] has been systematically assessed for various nucleobases. beilstein-journals.org The results indicate a consistent and significant increase in duplex stability regardless of the specific nucleobase, highlighting the versatility of this modification.

| Oligonucleotide Sequence (5'-CCT TTT XTT TCC-3') | Complementary RNA (3'-GGA AAA YAA AGG-5') | Tm (°C) | ΔTm per modification (°C) |

|---|---|---|---|

| X = Unmodified T | Y = A | 49.4 | - |

| X = GuNA[Me]-A | Y = U | 55.3 | +5.9 |

| X = GuNA[Me]-mC | Y = G | 56.1 | +6.7 |

| X = GuNA[Me]-G | Y = C | 54.4 | +5.0 |

Data is compiled from published research findings. The specific sequences and Tm values are representative examples from scientific literature to illustrate the effect of the modification. beilstein-journals.org

Studies of this compound-Bridged Nucleic Acid (GuNA[Me]) Modifications

The development of this compound-bridged nucleic acid (GuNA[Me]) represents a significant advancement in artificial nucleic acid chemistry. rsc.org GuNA[Me] is an analogue of guanidine-bridged nucleic acid (GuNA[H]) and features a methyl group substituent on the guanidine (B92328) bridge. researchgate.netrsc.org This modification was designed to enhance the biophysical properties of oligonucleotides for therapeutic use. nih.govbeilstein-journals.org

The synthesis of GuNA[Me] phosphoramidites for all four common nucleobases—thymine (T), adenine (B156593) (A), guanine (B1146940) (G), and 5-methylcytosine (B146107) (mC)—has been successfully achieved. beilstein-journals.orgnih.gov These phosphoramidite (B1245037) monomers can be efficiently incorporated into oligonucleotides using standard automated DNA synthesis protocols. researchgate.netbeilstein-journals.org A key step in the synthesis involves using an acetyl protecting group for the guanidine moiety, which allows for the successful preparation of GuNA[Me]-modified oligonucleotides, even those containing acid-sensitive purine (B94841) bases. researchgate.netrsc.orgrsc.org

Research has demonstrated that oligonucleotides modified with GuNA[Me] exhibit not only high binding affinity but also robust enzymatic stability. researchgate.netnih.gov A single GuNA[Me] modification can provide a level of resistance to nuclease degradation that is comparable to the widely used phosphorothioate (B77711) (PS) backbone modification. researchgate.netnih.govrsc.org The combination of high affinity for target nucleic acids and enhanced stability makes GuNA[Me] a valuable modification for the development of antisense oligonucleotides. beilstein-journals.orgnih.gov Further investigations have explored the impact of different alkyl groups on the guanidine bridge, finding that larger substituents can further increase RNA-binding affinity, suggesting that interactions between the substituent and the grooves of the nucleic acid duplex play a role in stability. oup.comoup.com

| Oligonucleotide Sequence (5'-CCT TTT XTT TCC-3') | Complementary DNA (3'-GGA AAA YAA AGG-5') | Tm (°C) | ΔTm per modification (°C) |

|---|---|---|---|

| X = Unmodified T | Y = A | 48.5 | - |

| X = GuNA[Me]-A | Y = T | 49.6 | +1.1 |

| X = GuNA[Me]-mC | Y = G | 53.0 | +4.5 |

| X = GuNA[Me]-G | Y = C | 51.3 | +2.8 |

Data is compiled from published research findings. The specific sequences and Tm values are representative examples from scientific literature to illustrate the effect of the modification. beilstein-journals.org

Theoretical and Computational Investigations of Methylguanidinium

Molecular Dynamics (MD) Simulations for Dynamic and Structural Insights

MD simulations model the physical movements of atoms and molecules over time, allowing researchers to observe complex processes that are often difficult to capture experimentally. These simulations have been crucial in understanding how methylguanidinium behaves in various chemical environments, particularly in aqueous solutions and at interfaces.

The accuracy of MD simulations is highly dependent on the force field used, which is a set of parameters that defines the potential energy of the system. While traditional force fields use fixed atomic charges, polarizable force fields offer a more sophisticated model by allowing the charge distribution of a molecule to change in response to its local electric field. This is particularly important for ions like this compound, whose interactions are dominated by electrostatics.

Several polarizable force fields have been developed and applied to study this compound:

Charge Equilibration (CHEQ) Force Fields : The CHARMM CHEQ force field, adapted from parameters for the arginine side chain, has been used to model this compound. nih.gov This model was validated by comparing gas-phase interaction energies with high-level quantum mechanics calculations and by calculating hydration free energies. nih.gov These simulations provided insights into the permeation of this compound across lipid bilayers. nih.gov

Drude Polarizable Force Field : The Drude force field represents polarizability using an auxiliary particle (the Drude particle) attached to its parent atom by a harmonic spring. chemrxiv.org This model has been extensively used to study this compound at the air/water interface. semanticscholar.orgacs.orgnih.gov The parameters for this compound in the Drude force field are often identical to those used for the side chain of arginine, highlighting its role as a model compound. semanticscholar.orgacs.org Simulations with the Drude force field have shown the importance of explicitly including electronic polarization to accurately model interfacial properties. semanticscholar.orgacs.orgnih.gov

Simulations have demonstrated that polarizable models can yield different, and often more accurate, results compared to non-polarizable (additive) force fields. For instance, studies on the interfacial behavior of this compound show marked differences in surface accumulation and orientation when comparing Drude and additive CHARMM force fields. chemrxiv.org

Table 1: Force Fields Used in Molecular Dynamics Simulations of this compound

| Force Field Type | Specific Model | Application Area | Key Finding | Reference(s) |

|---|---|---|---|---|

| Polarizable | CHARMM CHEQ | Lipid Bilayer Permeation, Air/Water Interface | Models charge redistribution in response to environment. | nih.govnih.govchemrxiv.org |

| Polarizable | Drude | Air/Water Interface | Accurately models tilted orientation at the interface. | chemrxiv.orgsemanticscholar.orgacs.orgnih.gov |

The interaction of this compound with water is anisotropic due to its planar structure and the substitution of a hydrophobic methyl group. semanticscholar.org The N-H groups are effective hydrogen bond donors, making the ion hydrophilic around its planar edge, while the faces perpendicular to the molecular plane are more hydrophobic. semanticscholar.orgamolf.nl MD simulations have been instrumental in characterizing both its hydration shell in bulk water and its preferred orientation at interfaces, such as the air-water interface.

Several simulation studies have reported that this compound tends to lie parallel to the air/water surface. nih.govacs.orgacs.org This orientation is thought to be favorable because it allows the ion to form hydrogen bonds in the plane of the interface while minimizing the disruption of the water's hydrogen bond network. amolf.nl However, experimental studies using heterodyne-detected vibrational sum-frequency generation (HD-VSFG) have challenged this view, suggesting that a majority of this compound ions adopt a tilted orientation. amolf.nlacs.org

More recent simulations using the Drude polarizable force field have reconciled this discrepancy. These advanced simulations show that this compound does indeed accumulate at the interface with a majority of ions adopting tilted conformations, in agreement with experimental evidence. acs.orgnih.govacs.org This highlights the critical role of electronic polarization in determining the interfacial behavior of molecular ions. semanticscholar.orgacs.org

Table 2: Summary of Findings on this compound Orientation at the Air/Water Interface

| Method | Predicted/Observed Orientation | Key Insight | Reference(s) |

|---|---|---|---|

| MD (Additive Force Field) | Predominantly parallel to the surface. | Favors in-plane hydrogen bonding. | nih.govchemrxiv.orgacs.org |

| MD (CHEQ Polarizable FF) | Depletes from interface, lies parallel to the surface. | Shows ion exclusion from the immediate surface. | chemrxiv.orgacs.org |

| HD-VSFG (Experimental) | Tilted; >80% of ions have molecular plane at an angle >20° to the surface. | Experimental data contradicts early simulation models. | amolf.nlacs.org |

The Potential of Mean Force (PMF) describes the free energy of a system as a function of a specific reaction coordinate, such as the distance between two molecules or the position of a molecule as it crosses a membrane. By calculating the PMF, researchers can determine the energy barriers and favorable binding regions for various processes. Umbrella sampling is a common simulation technique used to generate the PMF. nih.govplos.orgumd.edu

PMF calculations have been applied to this compound in several key biological contexts:

Membrane Permeation : The free energy profile for transferring this compound from bulk water into the center of a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer was calculated using MD simulations with a polarizable force field. nih.gov The study found a significant energy barrier of approximately 28 kcal/mol for permeation into the bilayer core, relative to a favorable minimum in the lipid headgroup region. nih.gov This indicates that while this compound is attracted to the membrane surface, its passage through the hydrophobic core is energetically very costly. nih.gov

DNA Interaction : As an analog for the arginine side chain, this compound's interaction with DNA is of great interest. Three-dimensional PMF calculations were performed to map the binding landscape of this compound in the minor groove of DNA. plos.orgumd.edu These calculations revealed a complex energy landscape with energy barriers of up to ~5 kcal/mol for removing the ion from the minor groove and a smaller barrier of ~1.5 kcal/mol for sliding along the groove. plos.orgumd.edu This suggests that once bound, the ion can move along the groove relatively easily.

Table 3: Potential of Mean Force (PMF) Calculation Results for this compound

| System | Process | Calculated Energy Barrier | Method | Reference(s) |

|---|---|---|---|---|

| DPPC Lipid Bilayer | Permeation from headgroup region to bilayer center | ~28 kcal/mol | MD with CHEQ Polarizable FF and Umbrella Sampling | nih.gov |

| DNA Minor Groove | Removal from the groove | Up to ~5 kcal/mol | MD with Umbrella Sampling in Helical Coordinates | plos.orgumd.edu |

Analysis of Hydration Shells and Interfacial Orientation

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

While MD simulations excel at capturing dynamic processes, QM methods provide a more fundamental description of a molecule's electronic properties. wikipedia.orgcharm-eu.eu QM and its widely used variant, Density Functional Theory (DFT), solve the Schrödinger equation to determine the electronic structure, which governs chemical bonding, reactivity, and spectroscopic properties. wikipedia.org

QM and DFT studies are essential for understanding the intrinsic properties of this compound. nih.gov These calculations can predict a range of characteristics:

Electronic Structure : DFT calculations can determine the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. ajol.infonih.gov

Reactivity : By analyzing the electronic structure, researchers can predict sites on the molecule that are most likely to engage in chemical reactions. For example, the molecular electrostatic potential (MEP) map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govnih.gov

Spectroscopic Properties : DFT can be used to compute theoretical vibrational (infrared) and electronic (UV-Vis) spectra. nih.govresearchgate.net Comparing these calculated spectra with experimental data serves as a powerful method to validate the computed molecular structure and electronic properties.

For systems involving this compound, DFT has been used to scrutinize the electronic structures of related complexes and to provide a theoretical basis for interpreting experimental spectra. researchgate.net

QM methods are uniquely suited to analyze the nature and strength of non-covalent interactions, such as hydrogen bonds, which are critical to the function of this compound as a model for the arginine side chain.

A key example is the study of the interaction between this compound and acetate, which serves as a model for the arginine-aspartate salt bridge in proteins. nih.gov

Electrostatic Analysis : Using a QM-based method called Distributed Multipole Analysis, researchers modeled the electrostatic component of the this compound-acetate interaction. The study found that configurations with two N-H···O=C hydrogen bonds were the most energetically favorable. nih.gov

Geometric Preferences : The calculations identified two preferred geometries: a "side on" geometry and an "end on" geometry, with the side-on configuration being slightly lower in energy. nih.gov This theoretical finding aligns well with the geometries observed in protein crystal structures, demonstrating that even in the complex environment of a protein, the fundamental electrostatic interactions of the ion pair play a dominant role. nih.gov

Furthermore, high-level QM calculations, such as CCSD(T), have been used to create benchmark datasets for interactions involving dimers like acetate-methylguanidinium. aip.org These benchmarks are then used to assess the accuracy of more computationally efficient methods like DFT, showing that dispersion corrections are essential for accurately modeling these interactions, even when they are dominated by electrostatics. aip.org

Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Hybrid and Multiscale Computational Approaches

Hybrid and multiscale computational methods have emerged as powerful tools for investigating complex chemical and biological systems where different levels of theoretical accuracy are required for various parts of the system. These approaches strategically combine the high accuracy of quantum mechanics (QM) for a chemically active region with the computational efficiency of molecular mechanics (MM) for the larger, surrounding environment. This partitioning allows for the study of phenomena such as enzyme catalysis, ligand-protein interactions, and reaction mechanisms in solution, which would be computationally prohibitive to model entirely at a high level of quantum theory.

The most prominent hybrid method is the Quantum Mechanics/Molecular Mechanics (QM/MM) approach. In a typical QM/MM simulation, the total energy of the system is calculated as a sum of the energies of the QM region, the MM region, and the interaction energy between the two.

E_total = E_QM + E_MM + E_QM/MM

The QM region, which typically includes the species undergoing electronic changes like bond formation or breakage, is treated with methods like Density Functional Theory (DFT) or other ab initio quantum chemical calculations. The much larger MM region, comprising the surrounding protein, solvent, and other environmental components, is described by a classical force field. The crucial term, E_QM/MM, describes the interaction between the two regions, which can be modeled at different levels of sophistication, including mechanical embedding, electrostatic embedding, and polarizable embedding. The use of this compound in such studies often involves its designation as part of the QM region to accurately capture its electronic structure and interactions, particularly when it acts as a surrogate for the side chain of arginine residues in biomolecular simulations.

Research Findings

Computational studies have employed hybrid QM/MM approaches to elucidate the role of this compound in various chemical environments, often as a model for the guanidinium (B1211019) group of arginine. These investigations provide detailed insights into interaction energies, binding conformations, and the electronic effects of its local environment.

One area of significant research is its role in biological systems. For instance, QM/MM calculations have been used to study DNA base repair mechanisms where an arginine residue, modeled by this compound, is present in the enzyme's active site. In these simulations, the this compound cation and the reacting parts of the DNA substrate are included in the QM region, while the rest of the enzyme and solvent are treated with MM. This setup allows for a detailed quantum mechanical description of the crucial hydrogen bonding and electrostatic interactions that facilitate the enzymatic reaction.

Further studies have computed the binding energies of this compound with various anionic species to understand the fundamental nature of salt-bridge interactions that are critical for protein structure and function. capes.gov.br By comparing high-level ab initio quantum calculations with empirical force field results for model systems, researchers can validate and refine the parameters used in MM simulations. For example, the interaction of this compound with anions like formate (B1220265) and dimethyl phosphate (B84403) has been a subject of such comparative studies. capes.gov.br These calculations reveal that while MM methods can reproduce geometries well, they may overestimate binding energies compared to more accurate quantum methods. capes.gov.br

The binding free-energy landscape of this compound within the minor groove of DNA has also been explored using computational methods, revealing the energetics and kinetics of its association with the biopolymer. researchgate.net Additionally, quantum chemical computations have been paired with infrared action vibrational spectroscopy to characterize the conformational features of this compound when complexed with host molecules like crown ethers. nih.gov In these host-guest systems, the this compound serves as a model for the arginine side chain, and the studies provide insight into how these macrocycles can "cap" charged amino acid residues, thereby modulating protein interactions. nih.gov

Below are interactive tables summarizing representative computational data for this compound interactions.

Table 1: Calculated Gas-Phase Binding Energies of this compound with Anions

This table presents a comparison of binding energies calculated using ab initio quantum chemistry and empirical molecular mechanics methods. The data highlights the differences in interaction strength with different anions.

| Interacting Anion | Quantum Mechanics (GAUSSIAN82) Binding Energy (kcal/mol) | Molecular Mechanics (AMBER 2.0) Binding Energy (kcal/mol) |

| Formate | -89.4 | -102.8 |

| Dimethyl phosphate | -78.3 | -90.9 |

Data sourced from a study on model salt bridge systems. capes.gov.br

Table 2: Conformational and Interaction Characteristics of this compound Complexes

This table details findings from QM/MM and quantum chemical studies on the structural and binding properties of this compound in different environments.

| System | Computational Method | Key Finding | Reference |

| This compound in DNA Minor Groove | Potential of Mean Force (PMF) Calculation | Characterization of the binding free-energy landscape, showing preferential binding sites and pathways. | researchgate.net |

| This compound-12-crown-4 Complex | Quantum Chemical Computations & IR Spectroscopy | The crown ether plane is roughly perpendicular to the guanidinium plane, coordinating to 2-3 N-H bonds. | nih.gov |

| This compound-18-crown-6 Complex | Quantum Chemical Computations & IR Spectroscopy | The crown ether is partially folded and tilted, allowing for up to four-fold coordination with the guanidinium group. | nih.gov |

| Arginine (as this compound) in DNA Repair Enzyme | QM/MM (Turbomole:Charmm) | Used to model the arginine side chain in the enzyme active site to study the mechanism of DNA base repair. | escholarship.org |

Emerging Research Areas and Methodological Advancements in Methylguanidinium Studies

Development of Novel Biosensing Platforms for Methylguanidinium Detection

The ability to detect and quantify this compound accurately and in real-time is crucial for understanding its physiological and pathological significance. Emerging research focuses on developing highly sensitive and specific biosensors that can overcome the limitations of traditional analytical methods. cnr.it A biosensor typically consists of a biological recognition element (bioreceptor) that specifically interacts with the target analyte and a transducer that converts this interaction into a measurable signal. nih.gov

Current development efforts are exploring several innovative platforms:

Enzyme-Based Electrochemical Biosensors : This approach utilizes enzymes that specifically recognize and catalyze reactions involving this compound. The enzyme can be immobilized on an electrode surface. The consumption of a substrate or the production of an electroactive species during the enzymatic reaction generates an electrical signal (e.g., current or potential change) proportional to the this compound concentration.

Aptamer-Based Biosensors : Aptamers are single-stranded DNA or RNA molecules that can be selected in vitro to bind to specific targets, including small molecules like this compound, with high affinity and specificity. When an aptamer immobilized on a sensor surface binds to this compound, it undergoes a conformational change. This change can be detected by various transduction methods, including optical (fluorescence) or electrochemical signals.

CRISPR-Based Biosensing : The revolutionary CRISPR-Cas system, known for gene editing, is being repurposed for diagnostics. vt.edu A potential strategy for this compound could involve an indirect detection mechanism. For instance, a system could be designed where the presence of this compound triggers a metabolic pathway that produces a specific nucleic acid sequence. This sequence would then be recognized by a CRISPR-Cas enzyme (e.g., Cas12a or Cas13), leading to a detectable signal, often through the cleavage of a reporter molecule. vt.edu This offers a highly programmable and versatile platform for detection. vt.edu

Integrated Sensing Systems : Researchers are also developing integrated platforms that combine multiple sensing modalities. For example, a sensor could integrate a quartz crystal microbalance (QCM) for mass sensing with electrochemical techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). researchgate.net This dual-mode detection could provide more robust and reliable quantification of this compound binding to a functionalized sensor surface.

Table 1: Comparison of Potential Biosensing Platforms for this compound

| Platform | Bioreceptor | Transduction Principle | Potential Advantages |

|---|---|---|---|

| Enzyme-Based | This compound-specific enzyme | Electrochemical (amperometric/potentiometric) | High specificity, continuous monitoring |

| Aptamer-Based | This compound-binding aptamer | Optical (fluorescence) or Electrochemical | High affinity and specificity, stable |

| CRISPR-Based | Guide RNA (indirect detection) | Fluorescence or Electrochemical | High programmability and sensitivity vt.edu |

| Integrated QCM/EIS | Functionalized surface | Mass change and Impedance change | Multi-modal, enhanced accuracy researchgate.net |